molecular formula C20H12O4S B12672882 3',6'-Dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)thioxanthene)-3-one CAS No. 94109-78-1

3',6'-Dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)thioxanthene)-3-one

Katalognummer: B12672882
CAS-Nummer: 94109-78-1
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: PTTMNOGNUQNMFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one is a complex organic compound known for its unique structural properties It features a spiro linkage between an isobenzofuran and a thioxanthene moiety, with hydroxyl groups at the 3’ and 6’ positions

Analyse Chemischer Reaktionen

Types of Reactions

3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the spiro linkage, which provide reactive sites for chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted isobenzofuran or thioxanthene derivatives.

Wirkmechanismus

The mechanism of action of 3’,6’-Dihydroxyspiro(isobenzofuran-1(3H),9’-(9H)thioxanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the spiro linkage and the presence of hydroxyl groups, which influence its electronic structure and reactivity . The exact molecular targets and pathways are still under investigation, but its ability to act as a fluorescent probe makes it valuable in various biochemical assays.

Eigenschaften

CAS-Nummer

94109-78-1

Molekularformel

C20H12O4S

Molekulargewicht

348.4 g/mol

IUPAC-Name

3',6'-dihydroxyspiro[2-benzofuran-3,9'-thioxanthene]-1-one

InChI

InChI=1S/C20H12O4S/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)24-20/h1-10,21-22H

InChI-Schlüssel

PTTMNOGNUQNMFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)SC5=C3C=CC(=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.